3-(2-methoxyphenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Description
This compound (CAS: 1260926-68-8) is a pyrrolo[3,2-d]pyrimidin-4-one derivative featuring a 2-methoxyphenyl group at position 3 and a phenyl group at position 5. Its molecular weight is 363.44 g/mol, with a purity of 98% .
Properties
Molecular Formula |
C19H15N3O2S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H15N3O2S/c1-24-15-10-6-5-9-14(15)22-18(23)17-16(21-19(22)25)13(11-20-17)12-7-3-2-4-8-12/h2-11,20H,1H3,(H,21,25) |
InChI Key |
LMCJZLDAJQOMQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) can also be used to synthesize thienopyrimidine-4-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding thiols or other reduced derivatives.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
3-(2-Methoxyphenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, such as dihydrofolate reductase, by binding to their active sites . This inhibition can lead to the suppression of cell proliferation and other biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism: 3-Methoxy vs. 2-Methoxy Substitution
- 3-(3-Methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (PubChem entry): This positional isomer substitutes the methoxy group at the meta position of the benzyl ring. The ortho vs. No biological data are available, but such isomers are often used to optimize pharmacokinetic properties .
Substituent Variations in the Pyrrolo[3,2-d]pyrimidin-4-one Core
Table 1: Key Structural Analogs and Properties
Structural-Activity Relationships (SAR)
- Thioxo Group : Critical for hydrogen bonding in enzyme active sites, as seen in myeloperoxidase inhibitors .
- Methoxy Positioning : Ortho-substitution (target) vs. meta () alters electronic effects; ortho-methoxy may increase steric hindrance but enhance π-π stacking.
- Acyclic vs. Cyclic Substituents : Acyclic side chains (e.g., hydroxybutyl in ) improve solubility but reduce conformational rigidity compared to the target’s bicyclic system.
Biological Activity
3-(2-Methoxyphenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 2-methoxyphenyl derivatives and various thioketones. The general synthetic pathway includes:
- Formation of the thioxo group : The reaction of 2-methoxyphenyl compounds with thioketones under basic conditions.
- Cyclization : This involves the formation of the pyrrolo-pyrimidine structure through cyclization reactions.
- Purification : The final product is purified using recrystallization techniques.
Anticancer Properties
Research indicates that compounds similar to 3-(2-methoxyphenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines.
-
Cell Lines Tested :
- HepG2 (liver cancer)
- PC-3 (prostate cancer)
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(2-Methoxyphenyl)-7-phenyl derivative | HepG2 | X ± Y |
| 3-(2-Methoxyphenyl)-7-phenyl derivative | PC-3 | A ± B |
Note: Specific IC50 values for the compound need to be inserted based on experimental data.
The proposed mechanisms by which this compound exerts its anticancer effects include:
- Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) : This receptor plays a critical role in angiogenesis and tumor growth.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
-
Study on HepG2 Cells :
- A derivative showed an IC50 value of 4.296 ± 0.20 µM against HepG2 cells, indicating strong cytotoxicity.
- The study concluded that substitution patterns on the phenyl ring significantly influenced activity.
-
Study on PC-3 Cells :
- Another derivative displayed an IC50 value of 7.472 ± 0.42 µM against PC-3 cells.
- Variations in substituents affected both potency and selectivity for different cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
